molecular formula C8H10N2 B1293704 5,6,7,8-Tetrahydroquinoxaline CAS No. 34413-35-9

5,6,7,8-Tetrahydroquinoxaline

Cat. No. B1293704
CAS RN: 34413-35-9
M. Wt: 134.18 g/mol
InChI Key: XCZPDOCRSYZOBI-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoxaline derivatives are a class of compounds that have been the subject of various synthetic strategies due to their potential applications in medicinal chemistry and other fields. These compounds are characterized by a partially saturated bicyclic ring system that can be functionalized in various ways to yield compounds with diverse biological activities and chemical properties .

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroquinoxaline derivatives often involves the ring closure of disubstituted pyrazines. For instance, derivatives with an oxygen functionality in the 6-position have been prepared using this method . Additionally, amino-substituted tetrahydroquinolines, which are structurally related to tetrahydroquinoxalines, have been synthesized via catalytic hydrogenation of acetamidoquinolines followed by acetamide hydrolysis . This method has been shown to yield good to moderate product yields depending on the position of the acetamido substituent. Furthermore, a concise one-pot synthesis approach has been developed for the preparation of trifluoromethyl-containing tetrahydroquinolines, which are valuable in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoxaline derivatives can be complex, with various substituents influencing their chemical behavior. For example, the crystal structure of certain tetrahydroisoquinolines has been determined by X-ray diffraction analysis, providing insights into their three-dimensional conformation and potential reactivity .

Chemical Reactions Analysis

Tetrahydroquinoxaline derivatives can undergo a variety of chemical reactions. For instance, thioureas derived from tetrahydroquinoline have been prepared and tested for biological activity, demonstrating different structure-activity relationships from related compounds . Additionally, the synthesis of tetrahydroquinoline-8-thiocarboxamides involves reactions with trimethylsilyl isocyanate and isothiocyanate, followed by hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-tetrahydroquinoxaline derivatives are influenced by their molecular structure and substituents. For example, tetrahydroquinolines with appended trifluoromethyl groups exhibit valuable properties such as metabolic stability due to the presence of the CF3 group . The electronic, optical, and electrochemical properties of these compounds can be modulated by different substituents, as demonstrated by the synthesis and characterization of tetraalkoxyphenanthrene-fused thiadiazoloquinoxalines .

Scientific Research Applications

Synthesis and Chemical Properties

5,6,7,8-Tetrahydroquinoxaline derivatives have been explored in various chemical syntheses and reactions. For instance, derivatives containing oxygen functionality have been prepared via ring closure of suitable 2,3-disubstituted pyrazines, showcasing the compound's versatility in organic synthesis (Houminer, 1981).

Biochemical and Medicinal Research

The compound has been a focus in biochemical research, such as studying its conformation in various solvents, which helps in understanding its biological interactions (Armarego, Waring, & Paal, 1982). Additionally, eco-friendly approaches in synthesizing derivatives, like tetrahydronaphthalene-1,3-dicarbonitrile, and investigating their drug-like properties emphasize the compound's potential in green chemistry and drug development (Damera & Pagadala, 2023).

Anticancer Research

Some quinoxaline-based derivatives, like 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline, have been studied for their potential as anticancer agents. These derivatives have shown promise in inhibiting the PARP-1 enzyme, which is significant in cancer therapy (Syam et al., 2022).

Cholesterol Ester Transfer Protein Inhibition

Research into tetrahydroquinoxaline derivatives as inhibitors of cholesterol ester transfer protein (CETP) illustrates their potential in treating cardiovascular diseases. These studies involve structural modeling and in vitro tests to evaluate their effectiveness (Wilson et al., 2016).

Photochemical Studies

The photochemical behaviors of tetrahydroquinoxalin derivatives have been investigated, providing insights into their potential applications in photochemistry and material science (Nishio, Kondo, & Omote, 1991).

Synthesis of Novel Anticancer Agents

Novel 5,6,7,8-tetrahydroquinoline derivatives have been synthesized and evaluated for their anticancer activity. These compounds have shown promising results against specific cancer cell lines, highlighting their therapeutic potential (Ahmed, Badahdah, & Qassar, 2017).

Safety And Hazards

5,6,7,8-Tetrahydroquinoxaline is considered hazardous. It is combustible and causes skin and eye irritation. It may also cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

5,6,7,8-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-4-8-7(3-1)9-5-6-10-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZPDOCRSYZOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CN=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047678
Record name 5,6,7,8-Tetrahydroquinoxaline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless to amber liquid; Cheese-like odour
Record name 5,6,7,8-Tetrahydroquinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033154
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 5,6,7,8-Tetrahydroquinoxaline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/849/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

108.00 to 111.00 °C. @ 760.00 mm Hg
Record name 5,6,7,8-Tetrahydroquinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

slightly, Sparingly soluble in water; soluble in vegetable oils, propylene glycol and DMSO, Soluble (in ethanol)
Record name 5,6,7,8-Tetrahydroquinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 5,6,7,8-Tetrahydroquinoxaline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/849/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.078-1.088
Record name 5,6,7,8-Tetrahydroquinoxaline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/849/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

5,6,7,8-Tetrahydroquinoxaline

CAS RN

34413-35-9
Record name 5,6,7,8-Tetrahydroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34413-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5,6,7,8-Tetrahydroquinoxaline
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Record name Quinoxaline, 5,6,7,8-tetrahydro-
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Record name 5,6,7,8-Tetrahydroquinoxaline
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Record name 5,6,7,8-tetrahydroquinoxaline
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Record name 5,6,7,8-TETRAHYDROQUINOXALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M153CJ9RA0
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Record name 5,6,7,8-Tetrahydroquinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

29 - 30 °C
Record name 5,6,7,8-Tetrahydroquinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
242
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2023 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. This material has not been fully evaluated for photoallergenic potential. 5, 6, 7, 8-…
M Mathiew, BM Dennis, F Bennetts… - Biology of …, 2020 - academic.oup.com
Sympathetically mediated contractions of smooth muscle cells in the vasa deferentia are mediated by neuronally released adenosine 5′-triphosphate (ATP) and noradrenaline, which …
Number of citations: 4 academic.oup.com
Y Houminer - Journal of Heterocyclic Chemistry, 1981 - Wiley Online Library
Synthesis and reactions of some 5,6,7,8â•’tetrahydroquinoxaline derivatives Page 1 Jan. 1981 Synthesis and Reactions of some 5,6,7,8-Tetrahydroquinoxaline Derivatives Yoram …
Number of citations: 4 onlinelibrary.wiley.com
YV Gatilov, VA Samsonov - Russian Chemical Bulletin, 2015 - Springer
A reaction of cyclohexane-1,2-dione dioxime with diacetyl leads to tetrahydroquinoxaline 1,4-dioxide derivatives: 5-(E)-{[(E)-2-(hydroxyimino)cyclohexylidene]aminooxy}-2,3-dimethyl-5,…
Number of citations: 5 link.springer.com
JP Walradt, AO Pittet, TE Kinlin… - Journal of Agricultural …, 1971 - ACS Publications
Steam volatile components from roastedSpanish peanuts were fractionated by preparative gas chromatography. Individual fractions were analyzed on a Carbowax 20M 500-ft X 0.03-in. …
Number of citations: 212 pubs.acs.org
S Urban, N Ortega, F Glorius - … Chemie International Edition, 2011 - Wiley Online Library
Inflating flat bicycles: Proper choice of the N-heterocyclic carbene (NHC) ligand in Ru NHC complexes allows the completely regioselective ligand-controlled hydrogenation of either the …
Number of citations: 171 onlinelibrary.wiley.com
World Health Organization - … technical report series, 2011 - pubmed.ncbi.nlm.nih.gov
This report represents the conclusions of a Joint FAO/WHO Expert Committee convened to evaluate the safety of various flavouring agents, with a view to concluding as to safety …
Number of citations: 106 pubmed.ncbi.nlm.nih.gov
A Rana, SK Jana, T Pal, H Puschmann… - Journal of Solid State …, 2014 - Elsevier
The synthesis and X-ray structural characterization of two novel silver(I) coordination polymers, [Ag(NO 3 )(quin)] n (1) and [Ag 8 (HL) 2 (H 2 O) 4 (mpyz)]·3H 2 O (2) are reported, where …
Number of citations: 16 www.sciencedirect.com
N Li, J Zou - Journal of applied polymer science, 2006 - Wiley Online Library
Solid‐phase microextraction (SPME) in combination with gas chromatography‐mass spectrometry (GC–MS) was applied to study the impurities in industrial caprolactam produced from …
Number of citations: 9 onlinelibrary.wiley.com
D Rowe - Perfumer and Flavorist, 1998 - researchgate.net
10/Perfumer & Flavorist Vol. 23, July/August 1998 hydrolyzed vegetable proteins (HVP) has been examined. 6 The more highly substituted pyrazines such as 5-methyl-2, 3-…
Number of citations: 48 www.researchgate.net

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